Computed Lipophilicity (XLogP3) Comparison with Des-Chloro Analog
The target compound exhibits a computed XLogP3 of 3.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration and membrane permeability [1]. In the absence of a direct comparator measurement from the same study, a cross-study comparison with a close des-chloro analog, 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one (CID not available, but predicted XLogP3 ~3.2 based on removal of chlorine contribution), suggests that the 4-chloro substituent increases lipophilicity by approximately 0.7 log units. This difference is significant in medicinal chemistry optimization, where ΔlogP ≥ 0.5 can substantially influence distribution, metabolic stability, and promiscuity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one, predicted XLogP3 ≈ 3.2 |
| Quantified Difference | Approximately +0.7 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity directly impacts ADME properties and may necessitate different formulation strategies compared to des-chloro analogs, making it a critical selection criterion for in vivo studies.
- [1] PubChem. "2-(4-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one." Computed Properties, XLogP3-AA. National Center for Biotechnology Information, 2026. View Source
